molecular formula C11H12FN B2580956 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine CAS No. 143682-23-9

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2580956
CAS No.: 143682-23-9
M. Wt: 177.222
InChI Key: HIZOTHLNNPXFHY-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrahydropyridine ring substituted with a fluorophenyl group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or hydrogen gas with a palladium catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can utilize similar reagents and conditions as the laboratory-scale synthesis but is optimized for larger quantities and higher throughput.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives with different substituents on the aromatic ring or the tetrahydropyridine ring .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure.

    4-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with an isoquinoline core.

    4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridazine: Contains a pyridazine ring instead of a pyridine ring.

Uniqueness

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine is unique due to its specific combination of a tetrahydropyridine ring and a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-5,13H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZOTHLNNPXFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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